3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride
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Overview
Description
Starting Material: The methoxyphenoxy intermediate.
Reaction: The intermediate is then reacted with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired amide linkage.
Hydrochloride Salt Formation
Starting Material: The free base of the compound.
Reaction: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride typically involves the following steps:
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Formation of the Methoxyphenoxy Intermediate
Starting Material: 4-methoxyphenol.
Reaction: The phenol group is reacted with an appropriate halogenated compound (e.g., 3-chloropropionyl chloride) under basic conditions to form the methoxyphenoxy intermediate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methoxy group can lead to the formation of corresponding quinones or carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents at low temperatures.
Products: Reduction of the amide group can yield corresponding amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can modify the morpholine ring or the methoxyphenoxy group, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is often employed in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine
Medically, this compound has potential applications in the development of therapeutic agents. Its structural features enable it to modulate biological pathways, making it a candidate for treating various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a key intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance binding affinity through electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
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2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride
- Similar in having a methoxyphenyl and morpholine group but differs in the core structure being a quinoline instead of a propanamide.
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Acetic acid, 2-(3-methoxyphenoxy)-, 2-(4-morpholinyl)ethyl ester hydrochloride
- Shares the methoxyphenoxy and morpholine groups but has an ester linkage instead of an amide.
Uniqueness
3-(4-Methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is unique due to its specific combination of functional groups and its propanamide backbone. This unique structure provides distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-20-14-2-4-15(5-3-14)22-11-6-16(19)17-7-8-18-9-12-21-13-10-18;/h2-5H,6-13H2,1H3,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZDQKHQNVRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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